Tetrabutylammonium difluorotriphenylsilicate(IV)
Overview
Description
Synthesis Analysis
Tetrabutylammonium difluorotriphenylsilicate(IV) serves as a fluoride source for cleaving silicon-carbon bonds, facilitating the generation of in situ carbanions that can couple with a variety of electrophiles, including aldehydes and ketones. This process yields moderate to high product yields and has been highlighted for its efficiency compared to traditional methods such as tetrabutylammonium fluoride (TBAF) due to its anhydrous, nonhygroscopic nature, and solubility in common organic solvents (Pilcher & DeShong, 1996).
Molecular Structure Analysis
The molecular structure of related compounds, such as tetrabutylammonium difluorotriphenylstannate, has been thoroughly investigated. These studies reveal the complex's stability and non-hygroscopic nature, attributes that are likely shared by tetrabutylammonium difluorotriphenylsilicate(IV), contributing to its utility in organic synthesis (Gingras, 1991).
Chemical Reactions and Properties
Tetrabutylammonium difluorotriphenylsilicate(IV) has been utilized in nucleophilic fluorination reactions, showcasing its potential as a versatile reagent in organic synthesis. Its ability to act as a synthetic equivalent for other reagents under anhydrous conditions emphasizes its broad applicability and reliability in facilitating various chemical transformations (Gingras, Chabre, & Raimundo, 2006).
Physical Properties Analysis
While specific studies on the physical properties of tetrabutylammonium difluorotriphenylsilicate(IV) were not identified, related research on analogous compounds provides insights into their stability, solubility, and thermal behavior. These characteristics are critical for the practical application of such reagents in chemical synthesis.
Chemical Properties Analysis
The chemical properties of tetrabutylammonium difluorotriphenylsilicate(IV), particularly its role as an efficient fluoride source for the cleavage of silicon-carbon bonds, underscore its importance in synthetic organic chemistry. Its enhanced reactivity and selectivity over other fluoride sources, such as TBAF, have been demonstrated in various reactions, including the synthesis of difluoroenoxysilanes from acylsilanes and the dramatic effect of the catalytic fluoride source on product yield (Brigaud, Doussot, & Portella*, 1994).
Scientific Research Applications
Nucleophilic Transfer and Stereoselectivity : Tetrabutylammonium difluorotriphenylsilicate (TBAT) functions as a fluoride source in the stereoselective nucleophilic transfer of CF3 to chiral N-(tert-butylsulfinyl)imines. This reaction achieves high yield and stereoselectivity with a range of sulfinylimines including aromatic, heterocyclic, and aliphatic types, suggesting an open transition state mechanism (Prakash, Mandal, & Olah, 2001).
Fluorinating Agent and Stability : Tetrabutylammonium difluorotriphenylstannate, a variant of TBAT, acts as a fluorinating agent and is notable for its stability up to 210°C, being non-hygroscopic and not hydrated. It has been successfully used for enolsilylether alkylations with alkyl bromides, showing high efficiency even when exposed to moisture (Gingras, 1991).
Nucleophilic Fluorinating Agent : As a nucleophilic fluorinating agent, tetrabutylammonium difluorotriphenylstannate has been prepared on a multigram scale and used both as a fluorinating agent and a synthetic equivalent to PhMgX or PhLi species. Its applications emphasize hypercoordination for improving selectivity, reactivity, and shelf-stability of reagents (Gingras, Chabre, & Raimundo, 2006).
Silicon-Carbon Bond Cleavage : TBAT can serve as a fluoride source for cleaving silicon-carbon bonds. It facilitates the in situ generation of carbanions which couple with various electrophiles, including aldehydes and ketones. Its advantages over tetrabutylammonium fluoride (TBAF) include being anhydrous, nonhygroscopic, and less basic (Pilcher & DeShong, 1996).
Catalysis in Organic Synthesis : It is used as a catalyst in organic synthesis. For example, it facilitates the production of difluoroenoxysilanes from acylsilanes and trifluoromethyltrimethylsilane, displaying a substantial catalytic effect compared to other fluoride sources (Brigaud, Doussot, & Portella, 1994).
In Vinylsilane Cross-Coupling Reactions : Tetrabutylammonium bifluoride, a related compound, has been utilized as an activating agent in copper-catalyzed vinylsilane cross-coupling reactions, demonstrating its versatility in different nucleophilic environments (Cornelissen, Nagy, Leyssens, & Riant, 2017).
Future Directions
properties
IUPAC Name |
difluoro(triphenyl)silanuide;tetrabutylazanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2Si.C16H36N/c19-21(20,16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h1-15H;5-16H2,1-4H3/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBKGJOQACIQDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C1=CC=C(C=C1)[Si-](C2=CC=CC=C2)(C3=CC=CC=C3)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H51F2NSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60432449 | |
Record name | TBAT | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60432449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrabutylammonium difluorotriphenylsilicate(IV) | |
CAS RN |
163931-61-1 | |
Record name | TBAT | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60432449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrabutylammonium Difluorotriphenylsilicate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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